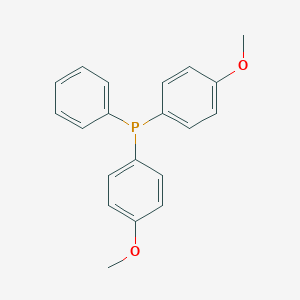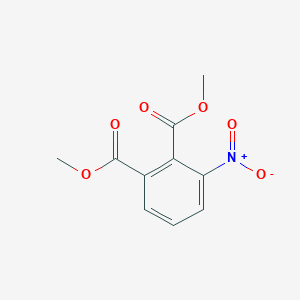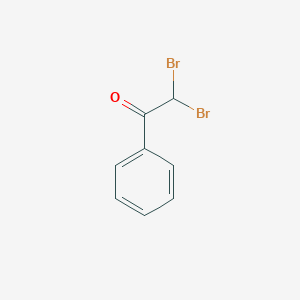
2,2-Dibromo-1-phenylethanone
Übersicht
Beschreibung
2,2-Dibromo-1-phenylethanone, also known as DBPE, is a chemical compound that belongs to the family of α-bromo ketones. It is a white crystalline solid that is widely used in scientific research applications. The compound has a molecular formula of C8H6Br2O and a molecular weight of 295.95 g/mol.
Wissenschaftliche Forschungsanwendungen
Synthesis of Thiazoles/Selenazoles : 2,2-Dibromo-1-phenylethanone plays a role in the one-pot synthesis of thiazoles/selenazoles, with the reaction catalyzed by β-cyclodextrin in aqueous medium, resulting in good yields (Madhav et al., 2012).
Bromination of 1-Arylethanones : The compound is obtained by bromination of 1-arylethanones using the H2O2-HBr system. This reaction replaces hydrogen atoms in the methyl group with bromine and can also lead to bromination of the aromatic ring (Terent’ev et al., 2006).
Interaction with Water Molecules : Studies on the interaction between 1-phenylethanone and water molecules show that 1-phenylethanone reduces the diffusion coefficient of water molecules, which can impact the insulating ability of materials (Iwata, 2017).
Selective Hydrogenation Processes : 1-Phenylethanol, derived from 2,2-Dibromo-1-phenylethanone, is used in pharmaceuticals and food additives. Its selective synthesis is studied using supercritical CO2 as a solvent (More & Yadav, 2018).
Polymer Synthesis : 2,2-Dibromo-1-phenylethanone is used in polymer synthesis, particularly in the synthesis and characterization of poly(p-phenylene)-graft-poly(ε-caprolactone) copolymers (Yurteri et al., 2004).
Regioselectivity in Drug Creation : The compound is involved in confirming the structure of synthesized compounds, crucial in drug creation. It is particularly noted in the study of 2-R-imino-1,3-thiazoline derivatives (Perekhoda et al., 2017).
Biochemical Applications : 2,2-Dibromo-1-phenylethanone finds application in biochemical research, as seen in studies on bioreduction of α-chloroacetophenone by marine fungi (Rocha et al., 2009).
Molecular Structure Studies : The compound's structure and conformation have been studied using techniques like gas-phase electron diffraction, providing insights into molecular geometry (Aarset & Hagen, 2005).
Eigenschaften
IUPAC Name |
2,2-dibromo-1-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O/c9-8(10)7(11)6-4-2-1-3-5-6/h1-5,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHAORBUAOPBIBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80341029 | |
| Record name | 2,2-Dibromo-1-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80341029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dibromo-1-phenylethanone | |
CAS RN |
13665-04-8 | |
| Record name | 2,2-Dibromo-1-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80341029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common applications of 2,2-dibromoacetophenone in organic synthesis?
A1: 2,2-Dibromoacetophenone serves as a versatile reagent in organic synthesis. It is primarily utilized in the synthesis of heterocyclic compounds like thiazoles and selenazoles. [] Additionally, it acts as a precursor in the preparation of α-acetoxyacetophenones through silver acetate-mediated reactions. []
Q2: Can you describe a specific synthetic application of 2,2-dibromoacetophenone and the reaction conditions?
A2: One notable application involves using 2,2-dibromoacetophenone in the synthesis of dihydro-β-carboline derivatives. This method utilizes oxidative amidation followed by a Bischler–Napieralski reaction with tryptamine as the other key starting material. [] This approach offers a novel route to access this class of biologically relevant compounds.
Q3: How does 2,2-dibromoacetophenone react with manganese(III) acetate?
A3: The reaction of 2,2-dibromoacetophenone with manganese(III) acetate leads to the formation of various products, including 2,3-dihalo-1,4-diphenyl-1,4-butanediones, 1,4-diphenyl-2-halo-2-butene-1,4-diones, and 2,3-dihalo-2-butene-1,4-diones. Interestingly, this reaction can also yield 2,2-dibromoacetophenone itself. []
Q4: Are there any reported methods for dehalogenation of 2,2-dibromoacetophenone?
A4: Yes, 2,2-dibromoacetophenone can be efficiently debrominated to acetophenone using zinc and ammonium chloride in ethanol under microwave irradiation. This rapid method provides a convenient approach for removing the bromine atoms. []
Q5: Beyond its use in heterocycle synthesis, are there other reported reactions involving 2,2-dibromoacetophenone?
A5: Yes, 2,2-dibromoacetophenone participates in copper-mediated aroylation reactions with 2-formylphenols and 2-acetylphenols. This method, utilizing a directing group strategy, offers a new approach for the synthesis of aryl esters. []
Q6: What is known about the electrochemical reduction of 2,2-dibromoacetophenone?
A6: While detailed information is limited, studies have explored the electrochemical reduction of 2,2-dibromoacetophenone. [] This research likely investigates the reduction mechanisms and potential products formed under electrochemical conditions.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



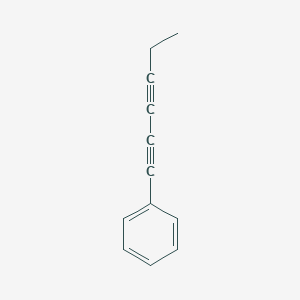
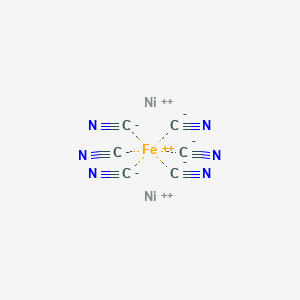

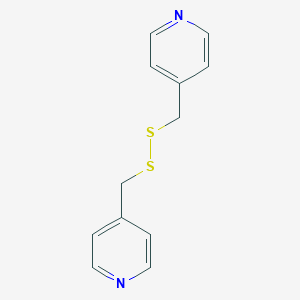
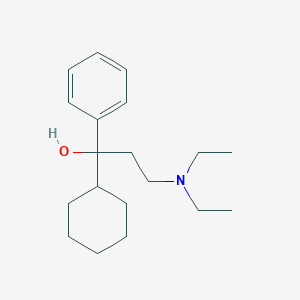

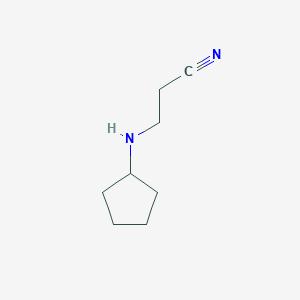
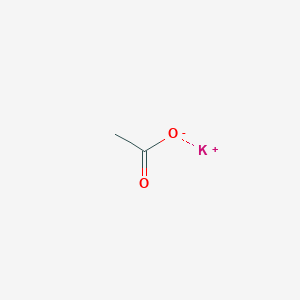
![1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-[[4'-[(4-hydroxyphenyl)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]azo]-](/img/structure/B86364.png)
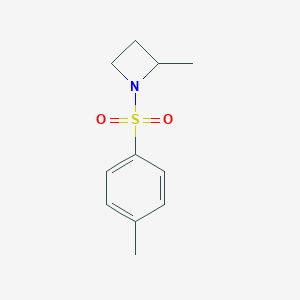
![Spiro[4.5]decane](/img/structure/B86366.png)

